4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide
Overview
Description
4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a methoxyphenoxy group
Scientific Research Applications
4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide typically involves multiple steps. One common method starts with the bromination of 3-hydroxy-4-methoxybenzaldehyde to produce 2-bromo-3-hydroxy-4-methoxybenzaldehyde . This intermediate is then reacted with appropriate reagents to introduce the propyl and benzamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could introduce various functional groups, such as alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxyphenoxy groups can form hydrogen bonds or hydrophobic interactions with the target, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide.
4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-methylbenzamide: A structurally similar compound with a methyl group instead of a hydrogen atom on the benzamide nitrogen.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and methoxyphenoxy group allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-22-15-6-8-16(9-7-15)23-11-14(20)10-19-17(21)12-2-4-13(18)5-3-12/h2-9,14,20H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFPOPZKNCSQAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CNC(=O)C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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